molecular formula C9H6N4S B12674729 3H-Imidazo(4,5-h)quinazoline-6-thiol CAS No. 53449-50-6

3H-Imidazo(4,5-h)quinazoline-6-thiol

Cat. No.: B12674729
CAS No.: 53449-50-6
M. Wt: 202.24 g/mol
InChI Key: OQALTNOHDWMPFI-UHFFFAOYSA-N
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Description

3H-Imidazo(4,5-h)quinazoline-6-thiol is a heterocyclic compound with the molecular formula C9H6N4S and a molecular weight of 202.236 g/mol . This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinazoline ring, with a thiol group at the 6th position. The compound is achiral and does not exhibit optical activity .

Preparation Methods

The synthesis of 3H-Imidazo(4,5-h)quinazoline-6-thiol typically involves the reaction of substituted anthranilic acids with phenyl isothiocyanates . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3H-Imidazo(4,5-h)quinazoline-6-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3H-Imidazo(4,5-h)quinazoline-6-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation, leading to its anticancer effects . It may also interact with bacterial cell walls, contributing to its antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Properties

CAS No.

53449-50-6

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

3,9-dihydroimidazo[4,5-h]quinazoline-6-thione

InChI

InChI=1S/C9H6N4S/c14-9-5-1-2-6-8(12-3-10-6)7(5)11-4-13-9/h1-4H,(H,10,12)(H,11,13,14)

InChI Key

OQALTNOHDWMPFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C(=S)N=CN3)N=CN2

Origin of Product

United States

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